2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide is a complex organic compound that features a chlorophenoxy group, a thiophene ring, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkyl halide to form the 4-chlorophenoxy intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Formation of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxyalkyl halide reacts with the intermediate.
Final Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amide group yields an amine.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenoxy and thiophene groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-hydroxy-2-phenylpropyl)-2-methylpropanamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(4-bromophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylpropanamide is unique due to the combination of the chlorophenoxy group and the thiophene ring, which can confer distinct electronic and steric properties, potentially leading to unique biological activities and applications in material science.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-16(2,22-13-8-6-12(18)7-9-13)15(20)19-11-17(3,21)14-5-4-10-23-14/h4-10,21H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRHDAWGFHXVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C)(C1=CC=CS1)O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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